molecular formula C10H19NO B3142751 trans-2-Piperidin-1-ylcyclopentanol CAS No. 51217-01-7

trans-2-Piperidin-1-ylcyclopentanol

Cat. No.: B3142751
CAS No.: 51217-01-7
M. Wt: 169.26 g/mol
InChI Key: YJEHWGWZIACGHM-NXEZZACHSA-N
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Description

Trans-2-Piperidin-1-ylcyclopentanol is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol.

Scientific Research Applications

Trans-2-Piperidin-1-ylcyclopentanol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

trans-2-Piperidin-1-ylcyclopentanol is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives have been found to have a two-targeted action via cell walls destruction and interaction with iv-dna and dna gyrase . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the cellular structure and function.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetics of drug delivery systems (ddss), which often include piperidine derivatives, have been extensively studied . These studies suggest that the in vivo behavior of DDSs, including their pharmacokinetics, can be significantly different from that of classical drugs .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The initiation of intramolecular cyclization, a key step in the synthesis of piperidine derivatives, is known to require the addition of a catalyst, an oxidizing or a reducing agent (depending on the substrate), the maintenance of the environment, etc . This suggests that the action of this compound may also be influenced by environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of trans-2-Piperidin-1-ylcyclopentanol can be achieved through a multi-step synthetic route. One common method involves the reaction of 2-cyclopentyl ketone with 1-pyrrolidine ethylamine in an appropriate solvent to form 2-(piperidin-1-yl)cyclopentanone. This intermediate is then hydrogenated in the presence of hydrogen gas to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Trans-2-Piperidin-1-ylcyclopentanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyclopentanone derivatives, while reduction can produce different alcohols .

Comparison with Similar Compounds

Trans-2-Piperidin-1-ylcyclopentanol can be compared with other similar compounds, such as:

    Piperidine: A six-membered heterocycle with one nitrogen atom, commonly used in pharmaceuticals.

    Cyclopentanol: A five-membered ring alcohol, used as a solvent and intermediate in organic synthesis.

The uniqueness of this compound lies in its combined structure of piperidine and cyclopentanol, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(1R,2R)-2-piperidin-1-ylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10-6-4-5-9(10)11-7-2-1-3-8-11/h9-10,12H,1-8H2/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEHWGWZIACGHM-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@@H]2CCC[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C1CC2OC2C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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